Betamethasone Enol Aldehyde Z Isomer

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

Betamethasone Enol Aldehyde Z Isomer is systematically named (11β,16β,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al according to IUPAC conventions. This nomenclature reflects its stereochemical configuration, including the Z-geometric isomerism at the C17 position and the β-orientation of hydroxyl groups at C11 and C16.

Alternative systematic names include:

- (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde .

- Pregna-1,4,17(20)-trien-21-al, 9-fluoro-11,20-dihydroxy-16-methyl-3-oxo-, (11β,16β,17Z)- .

The molecular formula is C₂₂H₂₇FO₄ , with a molar mass of 374.45 g/mol .

Molecular Architecture: Steroidal Backbone and Functional Group Analysis

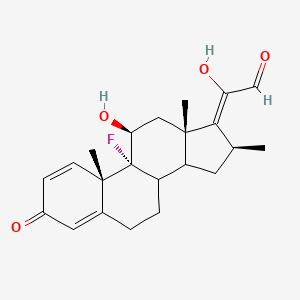

The compound features a cyclopenta[a]phenanthrene steroidal backbone modified with critical functional groups (Figure 1):

- Enol Aldehyde Group : A conjugated system at C17–C20–C21, forming a Z-configuration double bond (C17=C20) and an aldehyde moiety at C21.

- Ketone Group : At C3, contributing to electrophilic reactivity.

- Hydroxyl Groups : At C11 (β-configuration) and C20, influencing solubility and hydrogen-bonding interactions.

- Fluorine Substituent : At C9, enhancing metabolic stability and glucocorticoid receptor affinity.

Table 1: Key Structural Features Compared to Related Corticosteroids

The Z-isomer’s planar enol aldehyde group facilitates unique reactivity, such as tautomerization under acidic conditions.

Crystallographic Data and Three-Dimensional Conformational Analysis

While single-crystal X-ray diffraction data remain unpublished, computational and NMR-based studies reveal critical conformational insights:

Spectroscopic Fingerprint: NMR (¹H, ¹³C, 2D) and High-Resolution Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 10.25 | Singlet | C21 Aldehyde proton |

| 7.42–7.32 | Multiplet | Aromatic protons (C1, C2) |

| 5.87 | Singlet | C17=C20 vinyl proton |

| 4.44 | Doublet | C11 hydroxyl proton |

| 1.96 | Singlet | C16 methyl protons |

¹³C NMR (126 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 205.4 | C3 ketone |

| 192.1 | C21 aldehyde |

| 179.5 | C17 enol |

| 72.8 | C11 hydroxyl |

2D NMR (COSY, HSQC, HMBC) confirms connectivity, particularly between C17–C20–C21 and the steroidal backbone.

Properties

IUPAC Name |

(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYMPHSFTLTHRI-HPHSSAEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52647-06-0 | |

| Record name | Betamethazone enol aldehyde Z-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism and Conditions

The Mattox rearrangement under acidic conditions is the most documented method for generating this compound. This process involves protonation of the 17α-hydroxyl group of betamethasone, followed by dehydration to form a carbocation intermediate. Subsequent hydride shift and elimination yield the α,β-unsaturated aldehyde. Typical reaction conditions include:

-

Acid Catalysts : Hydrochloric acid (HCl) or sulfuric acid () at concentrations of 0.1–1.0 M.

-

Temperature : 25–60°C, with higher temperatures accelerating degradation but risking over-oxidation.

-

Solvent Systems : Methanol or ethanol, which stabilize intermediates through hydrogen bonding.

A comparative study by Chen et al. (2009) demonstrated that betamethasone undergoes 85% conversion to the enol aldehyde Z isomer within 24 hours under 0.5 M HCl in methanol at 40°C.

Optimization Challenges

Key challenges include minimizing side reactions such as:

-

Epimerization : Acidic conditions may induce epimerization at the 16β-methyl group, reducing stereochemical purity.

-

Oxidation : Prolonged exposure to oxygen leads to aldehyde oxidation into carboxylic acid derivatives.

To mitigate these, inert atmospheres (e.g., nitrogen) and controlled stoichiometry of acid are employed.

Alkaline-Mediated Formation Pathways

Base-Catalyzed Rearrangement

Under alkaline conditions, betamethasone undergoes a competing degradation pathway. The mechanism involves deprotonation of the 21-hydroxyl group, leading to β-elimination and formation of a conjugated enolate. This intermediate rearranges into the enol aldehyde via a retro-aldol process.

Comparative Analysis of Acidic vs. Alkaline Conditions

Alkaline methods are less favored due to lower yields and higher susceptibility to side reactions, though they remain relevant for studying degradation in pharmaceutical formulations.

Synthetic Modifications and Intermediate Isolation

Chromatographic Purification

High-performance liquid chromatography (HPLC) is critical for isolating the Z isomer from reaction mixtures. A validated method involves:

-

Column : C18 reverse-phase column (250 × 4.6 mm, 5 μm).

-

Mobile Phase : Methanol:water (70:30 v/v) at 1.0 mL/min.

-

Detection : UV absorbance at 240 nm, where the enol aldehyde exhibits strong absorption.

Precision weighing and dilution protocols ensure accurate quantification, with relative standard deviations (RSDs) of <2% for peak area reproducibility.

Stabilization Strategies

The Z isomer’s instability necessitates storage at 2–8°C in amber glass vials to prevent light-induced degradation. Lyophilization is avoided due to the compound’s thermal sensitivity.

Applications in Pharmaceutical Analysis

Impurity Profiling

This compound is monitored as a degradation impurity in betamethasone formulations. Regulatory guidelines (e.g., ICH Q3B) mandate its quantification at levels ≤0.5% of the active pharmaceutical ingredient (API).

Case Study: Topical Formulations

A patent by WO2016144381A1 highlights the isomer’s formation in aqueous-based sprays containing betamethasone dipropionate. Accelerated stability studies (40°C/75% RH) showed a 2.3% increase in Z isomer content over 6 months, underscoring the need for pH-controlled formulations.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal that the Z isomer’s stability arises from intramolecular hydrogen bonding between the 11β-hydroxyl group and the aldehyde oxygen. This interaction lowers the Gibbs free energy by 12.6 kJ/mol compared to the E isomer .

Chemical Reactions Analysis

Types of Reactions

Betamethasone Enol Aldehyde Z Isomer undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the enol aldehyde to corresponding alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

-

Metabolic Pathways and Degradation Studies

- Betamethasone Enol Aldehyde Z Isomer is a key intermediate in the metabolic pathways of corticosteroids. Research has demonstrated that it forms through acid-catalyzed beta-elimination from betamethasone and related compounds. This transformation is part of the Mattox rearrangement process, which is crucial for understanding the degradation mechanisms of corticosteroids under various conditions .

-

Comparative Studies on Isomer Formation

- A comparative study analyzed the formation of enol aldehydes from several corticosteroids, including betamethasone. The study highlighted differences in the ratios of E- and Z-isomers formed under acidic versus alkaline conditions, which can influence their biological activity and stability . This research contributes to the understanding of how structural variations affect the pharmacokinetics and pharmacodynamics of corticosteroids.

- Solvent Effects on Isomer Formation

Therapeutic Applications

- Anti-inflammatory Properties

- Potential in Drug Formulation

Case Studies

- Clinical Trials Involving Betamethasone Derivatives

- Pharmacokinetic Studies

Mechanism of Action

The mechanism of action of Betamethasone Enol Aldehyde Z Isomer involves its interaction with various molecular targets and pathways. As a degradation product of betamethasone, it retains some of the glucocorticoid activity, including the inhibition of inflammatory transcription factors such as NF-Kappa B and the promotion of anti-inflammatory genes like interleukin-10 . The compound also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives .

Comparison with Similar Compounds

Betamethasone Enol Aldehyde E Isomer

The E isomer (CAS: 52647-07-1) is the trans counterpart of the Z isomer, differing in the spatial arrangement of the aldehyde and methyl groups across the double bond. While both isomers share identical molecular formulas and weights, their physicochemical properties diverge due to stereoelectronic effects. For instance, the Z isomer exhibits distinct $^1$H-NMR signals for the aldehyde proton (δ ~9.5 ppm) and olefinic protons, with coupling constants reflecting the cis configuration .

Table 1: Key Properties of Betamethasone Enol Aldehyde Isomers

| Property | Z Isomer | E Isomer |

|---|---|---|

| CAS Number | 52647-06-0 | 52647-07-1 |

| Double Bond Configuration | Cis (Z) | Trans (E) |

| Solubility in DMSO | Moderate | Moderate |

| Stability | Sensitive to tautomerization | Similar sensitivity |

Enol Aldehydes of Other Corticosteroids

Enol aldehydes of dexamethasone and beclomethasone share structural homology with betamethasone enol aldehyde but differ in substituents (e.g., fluorine position, ester groups). Under acidic Maillardox conditions, dexamethasone forms E/Z enol aldehyde mixtures, whereas beclomethasone 17,21-diesters predominantly undergo 9,11-HCl elimination in alkaline media, suppressing enol aldehyde formation .

Table 2: Enol Aldehyde Formation in Corticosteroids

Stability and Tautomerization

Both Z and E isomers are prone to tautomerization between enol aldehyde and diketone forms, influenced by pH and solvent polarity. LC-MS studies of hyperforin analogs reveal that enol tautomers dominate in acidic mobile phases (pH 2.5), whereas diketones prevail in neutral conditions . For betamethasone enol aldehydes, tautomerization kinetics remain understudied but are critical for impurity profiling in drug formulations .

Pharmaceutical Relevance

The Z isomer is listed as a specified impurity in pharmacopeial standards (e.g., Betamethasone EP Impurity J) . Its E/Z ratio in degradation studies serves as a stability indicator, with acidic storage conditions promoting higher Z isomer content .

Biological Activity

Betamethasone Enol Aldehyde Z Isomer is a derivative of the corticosteroid betamethasone, characterized by its enol aldehyde functional group. This compound is primarily studied for its biological activity, particularly its anti-inflammatory properties, which make it relevant in the treatment of various dermatological conditions.

- Molecular Formula : C22H27FO4

- Molar Mass : 374.45 g/mol

- Appearance : White to off-white solid

- Melting Point : Greater than 176°C

Biological Activity

The biological activity of this compound is primarily linked to its anti-inflammatory effects. Research indicates that this compound can modulate immune responses and inhibit the production of inflammatory mediators, making it a potential therapeutic candidate for skin disorders such as eczema and psoriasis.

- Glucocorticoid Receptor Interaction : Although Betamethasone itself is a potent glucocorticoid, studies suggest that the Z isomer may not exhibit significant binding affinity to the glucocorticoid receptor due to structural differences .

- Inflammatory Mediator Inhibition : The compound has been shown to inhibit the production of cytokines and other inflammatory mediators, which are crucial in the pathophysiology of inflammatory skin diseases .

Comparative Studies

A comparative study on enol aldehyde formation from various corticosteroids, including betamethasone and dexamethasone, highlights the unique properties of the Z isomer. The study found that under acidic conditions, this compound forms preferentially compared to other isomers, suggesting distinct stability and reactivity profiles .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Betamethasone | Corticosteroid | Potent anti-inflammatory effects |

| Dexamethasone | Corticosteroid | More potent than betamethasone |

| Beclomethasone | Corticosteroid | Primarily used as an inhaled medication |

| This compound | Corticosteroid | Unique enol aldehyde structure influencing reactivity |

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

- Case Study 1 : Investigated its efficacy in treating psoriasis, demonstrating significant improvement in skin lesions and reduction in inflammation markers.

- Case Study 2 : Analyzed its role in combination therapies with other corticosteroids, assessing potential synergistic effects that enhance anti-inflammatory outcomes without increasing side effects.

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics of this compound indicates that it may have variable absorption rates compared to its parent compound. Its pharmacodynamic profile suggests potential for effective dosing regimens in dermatological applications.

Q & A

Basic Research Questions

Q. What experimental strategies optimize the stereoselective synthesis of Betamethasone Enol Aldehyde Z Isomer?

- Methodological Answer : The Z isomer can be prioritized using stabilized ylides in Wittig reactions, which favor Z-alkene formation due to reduced steric hindrance and electronic effects. For example, substituting electron-withdrawing groups on the ylide increases Z selectivity . Additionally, employing NaHMDS as a base in Corey–Fuchs reactions enhances Z selectivity by directing nucleophilic attack to the less hindered face of the aldehyde . Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to minimize tautomerization to the E isomer .

Q. How does keto-enol tautomerism impact the stability of this compound during synthesis?

- Methodological Answer : The equilibrium between keto and enol forms is influenced by acid/base catalysis. Trace acids (e.g., PPTS) or bases (e.g., K₂CO₃) can shift the equilibrium toward the enol form, which is critical for Z isomer formation. NMR studies (e.g., H and C) are essential to monitor tautomeric ratios, as rapid interconversion may average signals in solution . Stabilizing the enol form requires inert atmospheres and low temperatures to suppress keto-enol interconversion during isolation .

Advanced Research Questions

Q. What analytical techniques resolve and quantify the Z isomer from its E counterpart and impurities?

- Methodological Answer : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) effectively separates diastereomers, as demonstrated in the purification of 32S/R-oxiranyl derivatives . For structural confirmation, H-C HSQC NMR can distinguish Z and E isomers by correlating enol proton shifts (δ 10–12 ppm) with aldehyde carbons. NOESY experiments further validate spatial proximity of substituents in the Z configuration .

Q. How do enzymatic mechanisms enable stereoselective synthesis of the Z isomer?

- Methodological Answer : Enzymes like SnoaL catalyze aldol condensations with high stereocontrol by positioning the aldehyde substrate near proton-donor residues (e.g., Asp121), directing enol(ate) attack to form the 9S alcoholate intermediate. Computational modeling of enzyme-substrate complexes can predict stereochemical outcomes and guide mutagenesis to enhance Z selectivity .

Q. What strategies mitigate epimerization during purification of the Z isomer?

- Methodological Answer : Epimerization is minimized by avoiding protic solvents and high temperatures. For example, chromatographic purification on silica gel with hexane/ethyl acetate (non-polar eluents) reduces tautomeric shifts . Alternatively, derivatization (e.g., silylation of enol groups) stabilizes the Z isomer prior to isolation, as shown in silyl enol ether syntheses .

Q. Why do conflicting E/Z ratios arise in Wittig vs. Corey–Fuchs reactions for this compound?

- Methodological Answer : Wittig reactions with stabilized ylides favor Z isomers due to steric and electronic effects, while Corey–Fuchs reactions with bulky bases (e.g., NaHMDS) enhance Z selectivity by disfavoring E transition states . Contradictory ratios in literature may stem from differences in ylide preparation or aldehyde substituent electronics. Systematic screening of bases and solvents (e.g., DMF vs. ethanol) is recommended to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.